3-amino-N-(2-hydroxyethyl)benzamide hydrochloride
Overview
Description
“3-amino-N-(2-hydroxyethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1235439-31-2 . It has a molecular weight of 216.67 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H12N2O2.ClH/c10-8-3-1-2-7 (6-8)9 (13)11-4-5-12;/h1-3,6,12H,4-5,10H2, (H,11,13);1H .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antibacterial Activity
Benzamide derivatives have been synthesized and evaluated for their antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus. Studies indicate that certain benzamide compounds exhibit significant inhibitory effects against these bacteria, showcasing their potential as antibacterial agents (Mobinikhaledi et al., 2006).
Antihypertensive Activity
Research on the synthesis and evaluation of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans has demonstrated optimum antihypertensive activity in animal models, highlighting the potential of these compounds in treating hypertension (Cassidy et al., 1992).
Metalloligands for Designing Magnets
Benzamide derivatives have been explored as ligands in the synthesis of metalloligands for designing single-molecule and single-chain magnets. These studies offer insights into the structural requirements for optimizing the magnetic properties of such complexes (Costes et al., 2010).
Electrochemical Oxidation and Antioxidant Activity
Investigations into the electrochemical oxidation of amino-substituted benzamides reveal their capacity to act as antioxidants by scavenging free radicals. This research underscores the importance of understanding the electrochemical behaviors of these compounds to evaluate their antioxidant efficacy (Jovanović et al., 2020).
Synthesis and Neuroleptic Activity
The synthesis and evaluation of various benzamides for neuroleptic activity have identified compounds with potent effects against stereotyped behavior in animal models, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-amino-N-(2-hydroxyethyl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8-3-1-2-7(6-8)9(13)11-4-5-12;/h1-3,6,12H,4-5,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGULZHKFPKTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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